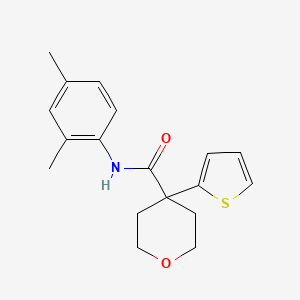
N-(2,4-ジメチルフェニル)-4-チオフェン-2-イルオキサン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a thiophene ring, an oxane ring, and a carboxamide group attached to a 2,4-dimethylphenyl group
科学的研究の応用
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters, leading to an overstimulation of the receptors . This overexcitation results in paralysis and eventual death in insects .
Biochemical Pathways
The primary biochemical pathway affected by Amitraz involves the synthesis of monoamines and prostaglandins . Amitraz inhibits the activity of monoamine oxidases, enzymes responsible for the breakdown of monoamines . This inhibition leads to an accumulation of monoamines, contributing to the overexcitation of the receptors .
Result of Action
The overexcitation of the alpha-adrenergic and octopamine receptors leads to a state of hyperactivity in the insects, followed by paralysis and death . This makes Amitraz an effective insecticide and acaricide, particularly against mite or tick infestations .
Action Environment
The action of Amitraz can be influenced by various environmental factors. For instance, Amitraz is used in beekeeping to control the Varroa destructor mite . Overuse and off-label use have led to reports of resistance . Therefore, the efficacy and stability of Amitraz can be affected by factors such as the presence of resistance genes in the target population and the frequency and dosage of application .
準備方法
The synthesis of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the oxane ring: This step involves the formation of the oxane ring through cyclization reactions, often using reagents like epoxides or diols.
Attachment of the carboxamide group: The carboxamide group is introduced by reacting the intermediate compound with an amine or amide under suitable conditions.
Substitution with the 2,4-dimethylphenyl group: This final step involves the substitution reaction where the 2,4-dimethylphenyl group is attached to the intermediate compound, often using reagents like halides or organometallic compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiophene or oxane rings are substituted with other functional groups.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include halides, organometallic compounds, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: This compound shares the 2,4-dimethylphenyl group but lacks the thiophene and oxane rings, making it less complex.
N-(2,4-dimethylphenyl)-4-thiophen-2-ylcarboxamide: This compound has a similar structure but lacks the oxane ring, which may affect its chemical and biological properties.
N-(2,4-dimethylphenyl)-4-oxane-4-carboxamide: This compound lacks the thiophene ring, which may influence its reactivity and applications.
The uniqueness of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide lies in its combination of the thiophene, oxane, and carboxamide groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(14(2)12-13)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIFKSJASZLIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)
![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2389400.png)
![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)
![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)

![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)

![4-[4-(2-Bromobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2389410.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)

![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)
